Aminomalamido-N,N'-propionic Acid Trifluoroacetic Acid Salt
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Overview
Description
Preparation Methods
The synthesis of Aminomalamido-N,N’-propionic Acid Trifluoroacetic Acid Salt involves several steps. The synthetic route typically starts with the preparation of aminomalonic acid, which is then reacted with 3-aminopropionic acid to form the desired product. The reaction conditions often include the use of trifluoroacetic acid as a catalyst to facilitate the formation of the salt .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Aminomalamido-N,N’-propionic Acid Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically carboxylic acids or their derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Aminomalamido-N,N’-propionic Acid Trifluoroacetic Acid Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of Aminomalamido-N,N’-propionic Acid Trifluoroacetic Acid Salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions .
Comparison with Similar Compounds
Aminomalamido-N,N’-propionic Acid Trifluoroacetic Acid Salt can be compared with other similar compounds, such as:
Aminomalonic Acid: This compound is a precursor in the synthesis of Aminomalamido-N,N’-propionic Acid Trifluoroacetic Acid Salt and shares some structural similarities.
3-Aminopropionic Acid: Another precursor in the synthesis, it has similar functional groups but different overall properties.
Trifluoroacetic Acid Salts: These compounds share the trifluoroacetic acid component but differ in their other functional groups and overall structure.
Properties
IUPAC Name |
3-[[2-amino-3-(2-carboxyethylamino)-3-oxopropanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O6.C2HF3O2/c10-7(8(17)11-3-1-5(13)14)9(18)12-4-2-6(15)16;3-2(4,5)1(6)7/h7H,1-4,10H2,(H,11,17)(H,12,18)(H,13,14)(H,15,16);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCAXQXPDLGGPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(C(=O)NCCC(=O)O)N)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675585 |
Source
|
Record name | 3-[(2-Carboxyethyl)amino]-3-oxoalanyl-beta-alanine--trifluoroacetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217048-30-0 |
Source
|
Record name | 3-[(2-Carboxyethyl)amino]-3-oxoalanyl-beta-alanine--trifluoroacetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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